molecular formula C7H6BiO6 B1255031 Bismuth subgallate CAS No. 99-26-3

Bismuth subgallate

Cat. No. B1255031
CAS RN: 99-26-3
M. Wt: 395.1 g/mol
InChI Key: XXCBNHDMGIZPQF-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of bismuth subgallate involves bismuth(III) compounds as critical precursors. Bismuth(III) compounds have been widely applied in organic synthesis due to their low toxicity and Lewis acidic capacity. Notably, bismuth salts have been utilized in various synthesis reactions, including electrophilic aromatic substitution, protection-deprotection chemistry of carbonyl compounds, and oxidation reactions. These reactions highlight the versatility of bismuth compounds in facilitating the formation of diverse organic molecules, including bismuth subgallate (Bothwell, Krabbe, & Mohan, 2003).

Molecular Structure Analysis

Bismuth subgallate's molecular structure benefits from the inherent properties of bismuth-based materials, such as their layered structures and large specific surface areas. These structural features contribute to its reactivity and stability, making it suitable for various applications (Ranjan, Singh, & Srivastav, 2019).

Chemical Reactions and Properties

The chemical reactivity of bismuth subgallate is significantly influenced by the Lewis acidity of bismuth(III) salts, enabling a wide range of organic transformations. This reactivity is evident in bismuth salts-mediated reactions, which are developed for the synthesis of diverse organic molecules of medicinal significance. These reactions are environmentally benign, economical, rapid, and high yielding, showcasing the chemical versatility of bismuth subgallate (Bandyopadhyay, Chavez, & Banik, 2018).

Physical Properties Analysis

Bismuth subgallate's physical properties, such as its photocatalytic capability under visible light and improved charge separation, can be attributed to the unique layered structure of bismuth oxyhalides. These materials, including bismuth subgallate, demonstrate significant potential in the degradation of persistent organic pollutants, suggesting their efficacy in environmental remediation applications (Arthur, Ahern, & Patterson, 2018).

Chemical Properties Analysis

The chemical properties of bismuth subgallate, particularly its selectivity for electrochemical reduction of CO2 to formate in aqueous electrolytes, highlight its potential in CO2 fixation processes. This selectivity is due to the high-hydrogen evolution overpotential of bismuth-based catalysts, making bismuth subgallate a promising material for electrochemical reduction applications (Wang et al., 2021).

Scientific Research Applications

Structural Insights and Properties

  • Coordination Polymer Structure: Bismuth subgallate, used in wound and gastrointestinal therapy for over a century, has been identified as a coordination polymer. This structure is key to understanding its formula, poor solubility, acid resistance, and previously unreported gas sorption properties (Wang et al., 2017).

Wound Healing and Tissue Repair

  • Impact on Inflammatory Process and Angiogenesis: An experimental study on rats revealed that bismuth subgallate influences the healing process negatively, affecting the formation of new vessels and optimal wound healing in oral mucosal wounds (Couto et al., 2015).
  • Effects on Wound Healing in Rats: Research indicated bismuth subgallate's biocompatibility with healing tissue, not interfering with the normal development of wound healing (Tramontina et al., 2002).
  • Bone Repair Influence: A study showed that bismuth subgallate did not interfere with post-extraction bone healing in rats (Puia et al., 2009).

Hemostatic Properties

  • Activation of Hageman Factor (Factor XII): Bismuth subgallate activates Factor XII, playing a role in accelerating the coagulation cascade, demonstrating its hemostatic properties (Thórisdóttir et al., 1988).

Thermal Sterilization Effects

  • EPR Spectroscopy Analysis: Bismuth subgallate produces free radicals during thermal sterilization, with optimal sterilization conditions identified as 170°C for 60 minutes (Ramos & Pilawa, 2014).

Safety And Hazards

Bismuth subgallate is contraindicated in case of hypersensitivity to the substance, and should be used with caution in people with liver disease or kidney disease . In 1974, a reversible encephalopathy was noted and examined in four colon cancer patients taking bismuth subgallate after abdominoperineal resection .

properties

InChI

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCBNHDMGIZPQF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046588
Record name Bismuth subgallate
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Molecular Weight

395.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in cold water and hot water.
Record name Bismuth subgallate
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Mechanism of Action

Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc.
Record name Bismuth subgallate
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Product Name

Bismuth subgallate

CAS RN

99-26-3
Record name Bismuth subgallate [USAN:USP:JAN]
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Record name Bismuth subgallate
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Record name 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy-
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Record name 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,730
Citations
JE Fenton, AW Blayney, TP O'Dwyer - The Journal of Laryngology & …, 1995 - cambridge.org
… The use of bismuth subgallate as a haemostatic adjunct during tonsillectomy has only been … Bismuth subgallate and adrenaline paste is made by adding 26 gm of bismuth subgallate (…
Number of citations: 35 www.cambridge.org
VA Tramontina, MAN Machado, GRN Filho… - Brazilian dental …, 2002 - researchgate.net
… to evaluate the effect of bismuth subgallate on wound healing. … Test wounds were filled with bismuth subgallate and control … It was concluded that bismuth subgallate is biocompatible to …
Number of citations: 98 www.researchgate.net
R Burns, DW Thomas, VJ Barron - Br Med J, 1974 - bmj.com
… together with a third of a teaspoon of bismuth subgallate three times a day. Two years later he … So far as we know he did not receive bismuth subgallate while in hospital, but took it when …
Number of citations: 137 www.bmj.com
Y Wang, S Takki, O Cheung, H Xu, W Wan… - Chemical …, 2017 - pubs.rsc.org
… In conclusion, bismuth subgallate was revealed as a coordination polymer in contrast to the molecular formulas suggested in the past. The structure of bismuth subgallate significantly …
Number of citations: 100 pubs.rsc.org
LA Siddig, RH Alzard, HL Nguyen, A Alzamly - Inorganic Chemistry …, 2022 - Elsevier
One of the lucrative means of CO 2 fixation is the chemical transformation of CO 2 and epoxides into cyclic carbonates. In this regard, we report the photocatalytic synthesis of several …
Number of citations: 6 www.sciencedirect.com
YM Yukhin, OA Logutenko, IA Vorsina… - … Foundations of Chemical …, 2010 - Springer
… by gallate ions, the diffraction pattern shows only dif fraction maxima due to bismuth subgallate. According to electron microscopic data, the initial oxohydroxobismuth(III) nitrate …
Number of citations: 3 link.springer.com
H Thorisdottir, OD Ratnoff… - The Journal of laboratory …, 1988 - europepmc.org
… Bismuth subgallate is an … Bismuth subgallate shortened the clotting time of whole blood, an action localized to an effect on the early steps of the intrinsic pathway; bismuth subgallate did …
Number of citations: 63 europepmc.org
LM Mai, CY Lin, CY Chen, YC Tsai - Biomaterials, 2003 - Elsevier
… Sulbogin ® is a new Vaseline-based ointment with Bismuth subgallate (BS) and Borneol (… Thus, the mechanism of bismuth subgallate action may work not only during coagulation but …
Number of citations: 62 www.sciencedirect.com
V Callanan, AJ Curran, DA Smyth… - The Journal of …, 1995 - cambridge.org
… to demonstrate the effect of bismuth subgallate and adrenaline paste … Bismuth subgallate powder is mixed with 10 ml of normal … Bismuth subgallate activates Factor XII and therefore …
Number of citations: 55 www.cambridge.org
M Sig - scholar.archive.org
And when eczema attacks the palms and soles, the parts should be Avashed with a solution of the tincture of green soap night and morning. Later, oil of cade or a 2 per cent, oiniment of …
Number of citations: 2 scholar.archive.org

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